molecular formula C16H16ClNO2S B2978339 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1421455-17-5

5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2978339
CAS No.: 1421455-17-5
M. Wt: 321.82
InChI Key: FFOIMBCHDXMJDB-UHFFFAOYSA-N
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Description

5-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a chloro group, a carboxamide group, and a hydroxylated tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core This can be achieved through hydrogenation of naphthalene derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in a specific manner, providing insights into biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the fields of anti-inflammatory and anticancer research.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities, such as adhesion or resistance to environmental factors.

Comparison with Similar Compounds

  • 5-Chloro-2-hydroxy-N-(2-hydroxy-4-methoxyphenyl)thiophene-2-carboxamide

  • 5-Chloro-N-(2-hydroxyphenyl)thiophene-2-carboxamide

  • 5-Chloro-N-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide

Uniqueness: Compared to similar compounds, 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of the hydroxylated tetrahydronaphthalene moiety. This structural uniqueness can lead to different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-14-6-5-13(21-14)15(19)18-10-16(20)8-7-11-3-1-2-4-12(11)9-16/h1-6,20H,7-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOIMBCHDXMJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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